molecular formula C6H9NO5 B12578604 [(2-Oxoethyl)imino]diacetic acid CAS No. 204838-96-0

[(2-Oxoethyl)imino]diacetic acid

Cat. No.: B12578604
CAS No.: 204838-96-0
M. Wt: 175.14 g/mol
InChI Key: YDAYNDSXGSPJJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Oxoethyl)imino]diacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with chloroacetic acid, followed by acetylation with acetic anhydride . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Water or ethanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[(2-Oxoethyl)imino]diacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

[(2-Oxoethyl)imino]diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(2-Oxoethyl)imino]diacetic acid exerts its effects involves its ability to chelate metal ions and stabilize pH levels. It interacts with metal ions such as manganese, copper, nickel, zinc, and cobalt, forming stable complexes. This chelation process is crucial in preventing oxidation and irreversible denaturation of proteins during biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Oxoethyl)imino]diacetic acid is unique due to its specific pH buffering range and its ability to chelate a wide variety of metal ions. This makes it particularly useful in biochemical and molecular biology applications where precise pH control and metal ion stabilization are required .

Properties

CAS No.

204838-96-0

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

2-[carboxymethyl(2-oxoethyl)amino]acetic acid

InChI

InChI=1S/C6H9NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h2H,1,3-4H2,(H,9,10)(H,11,12)

InChI Key

YDAYNDSXGSPJJW-UHFFFAOYSA-N

Canonical SMILES

C(C=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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